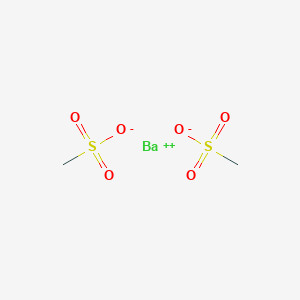
Tyrosine betaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosine betaine is a natural product found in Naucleopsis ternstroemiiflora, Oreina gloriosa, and Maquira coriacea with data available.
Aplicaciones Científicas De Investigación
Nanoparticle Synthesis
Tyrosine can be used as a reducing agent under alkaline conditions for synthesizing stable silver nanoparticles, which can be re-dispersed in water. These nanoparticles can form highly ordered linear superstructures, transferable onto suitable supports by the Langmuir-Blodgett technique, and have potential applications in nanotechnology (Selvakannan et al., 2004).
Biosensor Development
The development of an enzyme cascade-triggered colorimetric reaction for detecting tyrosine has been reported. This method can be applied to monitor tyrosinase activity and tyrosinase inhibition assays, demonstrating potential in diagnostic applications (Chen & Yeh, 2020).
Biotechnological Production
Biotechnological methods can produce L-tyrosine from biomass feedstocks under environmentally friendly conditions. Strategies for synthesizing L-tyrosine using biocatalysts have evolved, with recent advances allowing for more targeted genetic manipulations and strain improvements (Lütke-Eversloh et al., 2007).
Metabolism and Catabolism in Plants
In plants, L-Tyrosine (Tyr) serves as a precursor for various specialized metabolites with diverse physiological roles. These metabolites, derived from Tyr, are used in human medicine and nutrition. The biosynthesis and catabolic pathways in plants have been studied to enhance the production of Tyr and its derivatives (Schenck & Maeda, 2018).
Electrochemical Sensors
An electrochemical sensor fabricated with layers of carbon nanotubes and poly(hydroquinone) has been developed for the simultaneous determination of Levodopa, uric acid, tyrosine, and ascorbic acid in biological fluids, demonstrating potential in medical diagnostics and monitoring (Atta et al., 2020).
Propiedades
Nombre del producto |
Tyrosine betaine |
|---|---|
Fórmula molecular |
C12H18NO3+ |
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
[1-carboxy-2-(4-hydroxyphenyl)ethyl]-trimethylazanium |
InChI |
InChI=1S/C12H17NO3/c1-13(2,3)11(12(15)16)8-9-4-6-10(14)7-5-9/h4-7,11H,8H2,1-3H3,(H-,14,15,16)/p+1 |
Clave InChI |
KDVBLCRQNNLSIV-UHFFFAOYSA-O |
SMILES canónico |
C[N+](C)(C)C(CC1=CC=C(C=C1)O)C(=O)O |
Sinónimos |
maokonine tyrosine betaine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S,5R,8Z)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one](/img/structure/B1253632.png)











![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)